
(2S,3S)-2-Chloro-3-methylpentyl 4-formylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-Chloro-3-methylpentyl 4-formylbenzoate is an organic compound with a complex structure that includes a chiral center and a formyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Chloro-3-methylpentyl 4-formylbenzoate typically involves the esterification of 4-formylbenzoic acid with (2S,3S)-2-chloro-3-methylpentanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-2-Chloro-3-methylpentyl 4-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products Formed
Oxidation: (2S,3S)-2-Chloro-3-methylpentyl 4-carboxybenzoate.
Reduction: (2S,3S)-2-Chloro-3-methylpentyl 4-hydroxybenzoate.
Substitution: (2S,3S)-2-Amino-3-methylpentyl 4-formylbenzoate.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-2-Chloro-3-methylpentyl 4-formylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (2S,3S)-2-Chloro-3-methylpentyl 4-formylbenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The chlorine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3S)-2-Chloro-3-methylpentyl 4-hydroxybenzoate
- (2S,3S)-2-Amino-3-methylpentyl 4-formylbenzoate
- (2S,3S)-2-Chloro-3-methylpentyl 4-carboxybenzoate
Uniqueness
(2S,3S)-2-Chloro-3-methylpentyl 4-formylbenzoate is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
921937-90-8 |
|---|---|
Molekularformel |
C14H17ClO3 |
Molekulargewicht |
268.73 g/mol |
IUPAC-Name |
[(2S,3S)-2-chloro-3-methylpentyl] 4-formylbenzoate |
InChI |
InChI=1S/C14H17ClO3/c1-3-10(2)13(15)9-18-14(17)12-6-4-11(8-16)5-7-12/h4-8,10,13H,3,9H2,1-2H3/t10-,13+/m0/s1 |
InChI-Schlüssel |
DITDYEFZTASFSE-GXFFZTMASA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](COC(=O)C1=CC=C(C=C1)C=O)Cl |
Kanonische SMILES |
CCC(C)C(COC(=O)C1=CC=C(C=C1)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Ethoxyphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14197304.png)
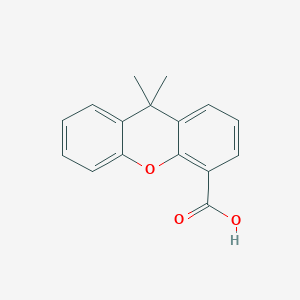
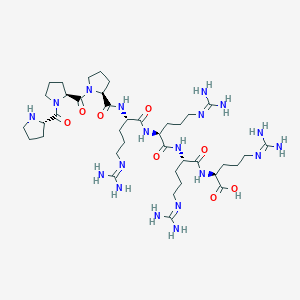
![3-Iodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14197330.png)
![N-[2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14197336.png)

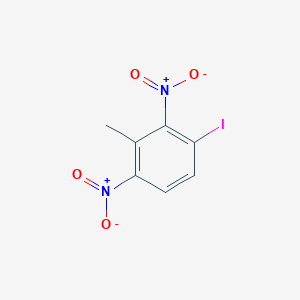
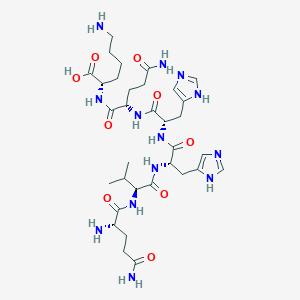

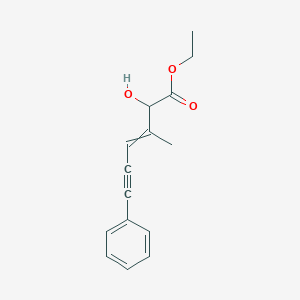

![4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14197398.png)
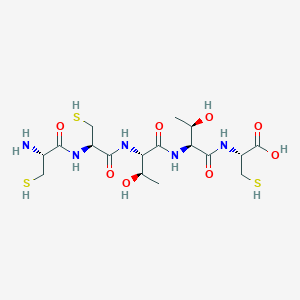
![1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one](/img/structure/B14197406.png)
